1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a phenylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 6-methyl-2-(methylsulfanyl)pyrimidine with 4-phenylpiperidine-4-carbonitrile under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Similar pyrimidine structure with different substituents.
2-Thio-containing pyrimidines: Compounds with similar pyrimidine rings but different functional groups.
Uniqueness
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile is unique due to its combination of a pyrimidine ring with a methylsulfanyl group and a phenylpiperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H20N4S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C18H20N4S/c1-14-12-16(21-17(20-14)23-2)22-10-8-18(13-19,9-11-22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
UMDUYNACXXCERT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.